molecular formula C10H12O3 B13591576 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid CAS No. 91061-51-7

2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid

Cat. No.: B13591576
CAS No.: 91061-51-7
M. Wt: 180.20 g/mol
InChI Key: JBHWYLRMHKQWOA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O3 This compound is characterized by the presence of a hydroxyacetic acid group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method is the use of a Grignard reagent followed by oxidation. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed:

    Oxidation: Formation of 2-(2,4-Dimethylphenyl)-2-ketoacetic acid.

    Reduction: Formation of 2-(2,4-Dimethylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed effects.

Comparison with Similar Compounds

    Phenylacetic acid: A parent compound with similar structural features but lacking the dimethyl substitutions.

    2-(2,4-Dimethylphenyl)acetic acid: A closely related compound with a similar aromatic ring but different functional groups.

Uniqueness: 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid group and the 2,4-dimethyl substitutions on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91061-51-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O3/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

JBHWYLRMHKQWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)O)C

Origin of Product

United States

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